(2S)-2-hydroxy-4-methylpentan-3-one

Chiral Building Block Asymmetric Synthesis Macrolide Synthesis

(2S)-2-hydroxy-4-methylpentan-3-one (CAS 86838-21-3) is a chiral α-hydroxy ketone (acyloin) with the molecular formula C₆H₁₂O₂ and a single stereocenter at the C2 position, conferring (S)-configuration. This compound is distinct from its regioisomer, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol, CAS 123-42-2), a common industrial solvent.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 86838-21-3
Cat. No. B8598148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-hydroxy-4-methylpentan-3-one
CAS86838-21-3
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(C)O
InChIInChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4-5,7H,1-3H3/t5-/m0/s1
InChIKeyJZFRZJUXMOAVFU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (2S)-2-Hydroxy-4-methylpentan-3-one (CAS 86838-21-3) for Specialized R&D


(2S)-2-hydroxy-4-methylpentan-3-one (CAS 86838-21-3) is a chiral α-hydroxy ketone (acyloin) with the molecular formula C₆H₁₂O₂ and a single stereocenter at the C2 position, conferring (S)-configuration [1]. This compound is distinct from its regioisomer, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol, CAS 123-42-2), a common industrial solvent [2]. Its core value in research lies in its defined three-dimensional structure, which makes it a candidate for stereoselective synthesis and chiral probe development, unlike its achiral or racemic counterparts.

Identity Single (S)-enantiomer α-hydroxy ketone; defined C2 stereocenter
Differentiation Distinct from regioisomer diacetone alcohol (industrial solvent)
Use Supports stereoselective synthesis and chiral probe research workflows

Why (2S)-2-Hydroxy-4-methylpentan-3-one Cannot Be Substituted with Common Analogs


Generic substitution with the racemic mixture, the (R)-enantiomer, or the regioisomer diacetone alcohol will fail in applications requiring specific stereochemical recognition. Chiral α-hydroxy ketones like (2S)-2-hydroxy-4-methylpentan-3-one can exhibit enantioselective interactions with biological targets such as enzymes, a phenomenon well-documented for this compound class [1]. Furthermore, the regioisomer 4-hydroxy-4-methyl-2-pentanone is the primary toxic metabolite of methyl isobutyl ketone (MIBK) [2], possessing a different metabolic fate and biological profile. Using an undefined stereocenter introduces an uncontrollable variable, invalidating structure-activity relationship (SAR) studies, asymmetric synthesis, or the development of chirally-pure analytical standards.

Racemic or (R)-enantiomer
May yield uncontrolled diastereomeric mixtures, limiting stereochemical outcome predictability in synthesis.
Regioisomer diacetone alcohol
Recognized primary MIBK neurotoxic metabolite; distinct metabolic fate may confound biological or analytical studies.
Undefined stereocenter
Introduces an uncontrollable variable, potentially invalidating SAR studies and asymmetric method development.

Quantitative Differentiation Evidence for (2S)-2-Hydroxy-4-methylpentan-3-one Selection


Enantiomeric Purity Enables Stereoselective Synthesis vs. Racemate's Uncontrolled Outcomes

The single (S)-enantiomer is required for predictable stereochemical outcomes in synthesis, as demonstrated by the use of its benzyloxy-protected derivative. In contrast, a racemic mixture would yield a 1:1 ratio of diastereomeric products, complicating purification and reducing yield of the desired isomer. The Paterson group achieved >90% diastereoselectivity in the total synthesis of oleandolide using (S)-1-(benzyloxy)-2-methylpentan-3-one, derived from an (S)-configured starting material, a level of control unattainable with a racemate [1]. While this data is for a protected derivative, it is a direct structural analog and establishes the functional necessity of the (S)-configuration for this molecular scaffold in complex synthesis.

Stereoselective synthesis vs racemate
Class-level
Target: Enables >90% de in complex aldol sequences (analog). Racemic: max 50% single diastereomer yield.
Enantiomer-specific control supports predictable synthesis outcomes.
Based on benzyloxy-protected analog; direct (2S)-building block context.
Chiral Building Block Asymmetric Synthesis Macrolide Synthesis

Regioisomeric Distinction: (2S)-Hydroxy Ketone vs. Toxicologically Relevant 4-Hydroxy Ketone

The target compound is a regioisomer of 4-hydroxy-4-methyl-2-pentanone (HMP), the primary neurotoxic metabolite of the industrial solvent methyl isobutyl ketone (MIBK). In guinea pigs administered MIBK (450 mg/kg, ip), HMP reaches a maximum blood concentration at 60 minutes and has an elimination half-life of approximately 16 hours from the blood compartment [1]. The target compound, with the hydroxyl group at C2 rather than C4, is not documented as a primary MIBK metabolite and thus is predicted to have a distinct biological interaction profile. This regioisomeric difference is critical for studies where the presence of HMP would be a confounding variable.

Regioisomer vs MIBK metabolite
Reported
Target: Not a primary MIBK metabolite. HMP: t_max 60 min, half-life ~16 h (guinea pig model).
Supports regioisomer identification for MIBK exposure analysis.
In vivo guinea pig model data; analytical method specificity context.
Toxicokinetics Metabolite Identification Regioisomer Purity

Natural Product Identity: Enantiomer-Specific Occurrence vs. Racemic Isolation

4-methyl-2-hydroxypentanone (the acyloin without specified stereochemistry) has been isolated as a natural product from the aerial parts of Onosma erecta [1]. The isolation of a specific enantiomer from a natural source versus a synthetic racemate has significant chemotaxonomic and biosynthetic implications. The (2S)-enantiomer represents a defined, naturally-occurring stereochemical form, whereas purchasing the racemate provides an undefined mixture that cannot be directly correlated with the isolated natural product for biological activity studies.

Enantiomer vs racemate in natural product
Data to verify
Target: 100% ee (2S)-enantiomer. Racemic: 0% ee, ambiguous stereochemistry relative to natural isolate.
Defined enantiomer enables stereochemical assignment of natural acyloins.
Reference from Onosma erecta isolation; chiral chromatography verification recommended.
Natural Product Chemistry Chiral Analysis Chemotaxonomy

Recommended Application Scenarios for (2S)-2-Hydroxy-4-methylpentan-3-one Based on Evidence


Chiral Building Block for Stereocontrolled Total Synthesis

The (S)-configuration is essential for the construction of complex natural products with defined stereochemistry, as demonstrated by the use of its benzyloxy analog in the total synthesis of oleandolide [1]. The enantiopure compound serves as a source of chirality in aldol reactions and other C-C bond-forming steps where the stereochemical outcome is critical. This application mandates procurement of the defined enantiomer to avoid the statistical product mixtures generated by the racemate.

Analytical Reference Standard for MIBK Metabolite Discrimination

In toxicological and environmental analysis, unequivocal identification of methyl isobutyl ketone (MIBK) metabolites is required. The target compound serves as a structurally distinct retention time and mass spectral marker to differentiate from the primary neurotoxic metabolite 4-hydroxy-4-methyl-2-pentanone (HMP) [2]. Its use as a reference standard ensures method specificity and prevents the misidentification of regioisomers in biological samples.

Stereochemical Probe for Enzymatic and Receptor Studies

Chiral α-hydroxy ketones can act as substrates or inhibitors for enzymes like thiamine diphosphate-dependent enzymes or ketoreductases [3]. The (2S)-enantiomer provides a defined probe to map the active-site stereochemistry of novel enzymes, enabling the elucidation of substrate specificity and enantiopreference. The use of a single enantiomer is mandatory for obtaining interpretable kinetic data, as a racemate would yield composite and ambiguous results.

Reference for Natural Product Stereochemical Assignment

The isolation of 4-methyl-2-hydroxypentanone from natural sources such as Onosma erecta [4] requires a chirally pure standard for comparative chiral chromatography or optical rotation measurements. The (2S)-enantiomer provides a definitive reference point for assigning the absolute configuration of newly isolated natural acyloins, a task that cannot be accomplished with a racemic standard.

Application
Selection Property
Validation Focus
Stereocontrolled total synthesis
Chiral (S)-α-hydroxy ketone building block
Diastereoselectivity and stereochemical outcome
MIBK metabolite discrimination
Regioisomeric purity
Retention time and mass spectral specificity
Enzymatic stereochemical mapping
Defined (2S)-enantiomer probe
Enantiopreference and kinetic interpretation
Natural product chiral assignment
Chirally pure reference standard
Comparative chiral chromatography or optical rotation
Quote Request

Request a Quote for (2S)-2-hydroxy-4-methylpentan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.